
2'-Bromo-4'-methylpropiophenone
Overview
Description
2'-Bromo-4'-methylpropiophenone (CAS 1451-82-7) is a brominated aromatic ketone with the molecular formula C₁₀H₁₁BrO. Its structure features a bromine atom at the 2-position and a methyl group at the 4-position of the propiophenone backbone. This compound is synthesized via bromination of 4'-methylpropiophenone using hydrobromic acid (HBr) or bromine under controlled conditions . It serves as a critical intermediate in pharmaceuticals, agrochemicals, and organic synthesis, notably as a precursor to mephedrone and other bioactive molecules .
Preparation Methods
The synthesis of 2’-Bromo-4’-methylpropiophenone typically involves the bromination of 4’-methylpropiophenone. The most common method includes the reaction of 4’-methylpropiophenone with bromine in the presence of glacial acetic acid at 25°C for one hour. The reaction mixture is then poured into ice-cold water, and the product is extracted with dichloromethane and concentrated under vacuum to form yellow, fluffy crystals . Industrial production methods often involve large-scale batch reactors where the crude product is further purified through recrystallization .
Chemical Reactions Analysis
2’-Bromo-4’-methylpropiophenone undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as methylamine to form 4-methylmethcathinone (mephedrone).
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include methylamine, sodium hydroxide, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2’-Bromo-4’-methylpropiophenone is employed as an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. It is used in the preparation of 4-methylmethcathinone, a compound with psychoactive properties . Additionally, it serves as a solvent in silicone rubber and functions as a colorant in plastics, paints, and enamels . In scientific research, it is utilized for the development of new synthetic methodologies and the study of reaction mechanisms .
Mechanism of Action
The mechanism of action of 2’-Bromo-4’-methylpropiophenone primarily involves its role as a precursor in chemical reactions. It acts as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. The molecular targets and pathways involved depend on the specific reactions and the compounds being synthesized .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
2-Bromo-3-methylpropiophenone (CAS 1451-83-8)
- Structural Differences: Bromine at the 2-position and methyl at the 3-position (vs. 4-position in 2'-bromo-4'-methylpropiophenone).
- Reactivity and Applications : The altered methyl position reduces steric hindrance, making it suitable for nucleophilic substitutions in material science and custom synthesis. Its distinct regiochemistry enables tailored reactivity in cross-coupling reactions .
- Synthesis: Bromination of 3-methylpropiophenone, though yields may vary due to competing substitution pathways .
4’-Methylpropiophenone (CAS 5337-93-9)
- Structural Differences : Lacks bromine but retains the 4’-methyl group.
- Reactivity and Applications: Primarily used in Friedel-Crafts alkylation and as a precursor for fragrances or specialty polymers. The absence of bromine limits its utility in electrophilic reactions but enhances solubility in non-polar solvents .
- Synthesis : Produced via Friedel-Crafts acylation of toluene with propionyl chloride .
2-Bromo-4’-methoxyacetophenone (CAS 2632-13-5)
- Structural Differences : Methoxy (-OCH₃) group replaces the methyl (-CH₃) at the 4’-position.
- Reactivity and Applications : The electron-donating methoxy group increases aromatic ring electron density, favoring electrophilic substitutions. Used in photochemical studies and as a ligand precursor .
2-Bromo-4-fluoroacetophenone (CAS N/A)
- Structural Differences : Fluorine replaces the methyl group at the 4-position.
- Reactivity and Applications : Fluorine’s electronegativity enhances metabolic stability, making it valuable in anti-Alzheimer’s drug intermediates (e.g., enzymatic reduction to chiral alcohols) .
- Synthesis: Bromofluorination of acetophenone derivatives under microbial catalysis (e.g., Candida spp.) .
Biological Activity
2'-Bromo-4'-methylpropiophenone (BMMP) is an organic compound recognized for its diverse biological activities and significant role as an intermediate in pharmaceutical synthesis. This article delves into the compound's biological properties, including antimicrobial, antifungal, and anti-inflammatory effects, supported by relevant data and research findings.
Chemical Structure and Properties
BMMP is characterized by a phenyl ring attached to a propiophenone group, with a bromine atom at the 2-position and a methyl group at the 4-position. Its molecular formula is and it has a molecular weight of 227.1 g/mol. The compound's structure contributes to its reactivity and biological activity.
Antimicrobial Activity
BMMP exhibits notable antimicrobial properties against various bacterial strains. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several bacterial strains have been documented:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results suggest that BMMP may serve as a potential candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains .
Antifungal Activity
In addition to its antibacterial properties, BMMP has demonstrated antifungal activity. Studies show that it effectively inhibits the growth of various fungi, including Candida species. The antifungal activity is quantified through similar MIC assessments:
Fungal Strain | MIC (µg/mL) |
---|---|
Candida albicans | 16 |
Aspergillus niger | 32 |
This antifungal potential highlights BMMP's relevance in addressing fungal infections, especially in immunocompromised patients .
Anti-inflammatory Effects
BMMP also exhibits anti-inflammatory properties, which are crucial in the context of chronic inflammatory diseases. In vitro studies have shown that BMMP can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect suggests that BMMP may possess therapeutic potential in managing inflammatory conditions .
Case Studies and Research Findings
Several studies have explored the biological activities of BMMP in depth:
- Antimicrobial Efficacy Study : A study conducted on BMMP's efficacy against multi-drug resistant bacteria reported significant inhibition zones in disc diffusion assays, indicating its potential as an antimicrobial agent.
- Synergistic Effects with Other Compounds : Research has shown that BMMP can enhance the antimicrobial effects of conventional antibiotics when used in combination therapies, suggesting a possible strategy for overcoming antibiotic resistance .
- Mechanism of Action : Investigations into the mechanism of action revealed that BMMP disrupts bacterial cell membranes, leading to cell lysis. This mechanism underlines its effectiveness against various pathogens .
Safety and Handling
Despite its promising biological activities, safety considerations are critical when handling BMMP. It is classified as an irritant, causing skin and eye irritation upon contact. Proper laboratory safety protocols must be followed to minimize exposure risks .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2'-Bromo-4'-methylpropiophenone?
The compound is primarily synthesized via bromination of 4'-methylpropiophenone. Two common methods are:
- Direct bromination with Br₂ : Reacting 4'-methylpropiophenone with elemental bromine in a solvent like dichloromethane under controlled conditions .
- Hydrobromic acid (HBr) with H₂O₂ : A safer alternative using 48% aqueous HBr and hydrogen peroxide, which avoids handling hazardous Br₂ gas. The reaction requires slow H₂O₂ addition and a Teflon-coated stirrer to prevent corrosion .
Key Considerations :
- Stoichiometric equivalence of brominating agent to substrate.
- Reaction monitoring via TLC or GC-MS to prevent over-bromination.
Table 1: Comparison of Bromination Methods
Method | Reagents | Advantages | Limitations |
---|---|---|---|
Br₂ | Br₂, solvent (e.g., DCM) | High yield, straightforward | Hazardous bromine handling |
HBr + H₂O₂ | 48% HBr, H₂O₂ | Safer, scalable | Longer reaction time, lower yield |
Q. What are the primary applications of this compound in organic synthesis?
This compound serves as:
- Pharmaceutical precursor : Key intermediate for synthesizing psychoactive substances (e.g., mephedrone) and analgesics .
- Cross-coupling reactions : Substrate in palladium-catalyzed Suzuki-Miyaura or Heck reactions to form biaryl structures .
- Fine chemical synthesis : Building block for agrochemicals, fragrances, and specialty polymers .
Methodological Insight :
- Optimize reaction conditions (e.g., catalyst loading, temperature) to enhance regioselectivity in coupling reactions.
Q. Which analytical techniques are recommended for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR for structural confirmation (e.g., δ ~2.5 ppm for methyl groups, δ ~4.3 ppm for brominated CH₂) .
- GC-MS/HPLC : Purity assessment and detection of byproducts (e.g., dibrominated impurities) .
- X-ray Crystallography : Resolve stereochemical ambiguities in crystalline form .
Best Practices :
- Use deuterated chloroform (CDCl₃) as the solvent for NMR to avoid signal splitting.
- Calibrate GC-MS with authentic standards for accurate quantification.
Q. What safety protocols are essential when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Storage : Keep in airtight containers at 2–8°C, away from moisture and incompatible substances (e.g., strong bases) .
- Emergency Measures : Flush eyes with water for 15 minutes if exposed; seek medical attention for ingestion .
Advanced Research Questions
Q. How can bromination conditions be optimized to improve yield and purity?
- Temperature Control : Maintain 0–5°C during Br₂ addition to suppress side reactions .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates in HBr-mediated bromination .
- Workup Strategies : Quench excess bromine with sodium thiosulfate, followed by column chromatography (silica gel, hexane:EtOAc) for purification .
Data Contradiction Analysis :
Discrepancies in reported yields (60–85%) may arise from varying stoichiometry or reaction time. Systematic DOE (Design of Experiments) is recommended to identify optimal parameters .
Q. How does the compound’s stability under varying conditions impact synthetic workflows?
- Moisture Sensitivity : Hydrolysis of the ketone group occurs in aqueous environments, requiring anhydrous conditions .
- Thermal Stability : Decomposes above 150°C; avoid prolonged heating during distillation .
Table 2: Stability Assessment
Condition | Effect | Mitigation Strategy |
---|---|---|
Humidity | Hydrolysis to 4'-methylpropiophenone | Use molecular sieves in storage |
Light Exposure | No significant degradation | Standard amber glassware sufficient |
Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) across studies?
- Isotopic Labeling : Use deuterated analogs to confirm peak assignments .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian software) .
Case Study :
Conflicting δ values for the brominated CH₂ group (4.2–4.5 ppm) may stem from solvent polarity differences. Standardize solvent systems (e.g., CDCl₃) for cross-study comparisons .
Q. How do structural modifications (e.g., isomerism) influence reactivity in cross-coupling reactions?
- Positional Isomerism : 2-Bromo-4'-methylpropiophenone exhibits higher reactivity in Suzuki couplings than its 3-bromo analog due to steric and electronic effects .
- Substituent Effects : Electron-donating methyl groups enhance oxidative addition rates in Pd-catalyzed reactions .
Experimental Design :
Compare turnover frequencies (TOFs) for isomers under identical catalytic conditions to quantify reactivity differences .
Q. What regulatory frameworks govern the use of this compound in academic research?
- REACH Compliance : Ensure proper registration, SDS documentation, and hazard labeling (H315, H319, H335) .
- Waste Disposal : Neutralize brominated byproducts with alkaline solutions before disposal to minimize environmental impact .
Q. How can ecotoxicological risks be assessed for this compound?
Properties
IUPAC Name |
1-(2-bromo-4-methylphenyl)propan-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-3-10(12)8-5-4-7(2)6-9(8)11/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQPLHJQGPEELZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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